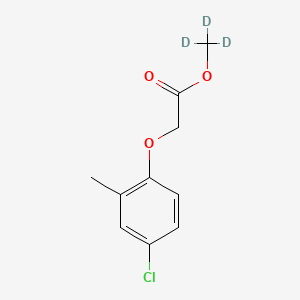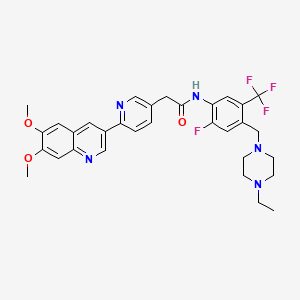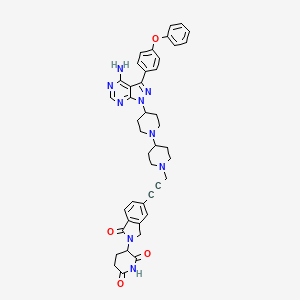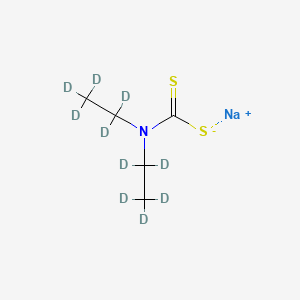
Sodium Diethyldithiocarbamate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Diethyldithiocarbamate-d10 is a deuterated form of Sodium Diethyldithiocarbamate, an organosulfur compound with the formula NaS₂CN(C₂H₅)₂. It is a pale yellow, water-soluble salt commonly used as a chelating agent for transition metal ions and as a precursor to various industrial chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium Diethyldithiocarbamate-d10 is synthesized by treating carbon disulfide with diethylamine in the presence of sodium hydroxide. The reaction proceeds as follows :
CS2+HN(C2H5)2+NaOH→NaS2CN(C2H5)2+H2O
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product. The compound is often crystallized from water as the trihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: The compound can be alkylated using reagents like dichloromethane.
Complex Formation: It reacts with various metal salts to form transition metal dithiocarbamate complexes.
Common Reagents and Conditions
Oxidation: Iodine (I₂) is commonly used as an oxidizing agent.
Substitution: Dichloromethane (CH₂Cl₂) is used for alkylation reactions.
Complex Formation: Metal salts such as iron (Fe) are used to form complexes.
Major Products
Oxidation: Thiuram disulfides.
Substitution: Alkylated dithiocarbamates.
Complex Formation: Transition metal dithiocarbamate complexes.
Wissenschaftliche Forschungsanwendungen
Sodium Diethyldithiocarbamate-d10 has a wide range of applications in scientific research:
Wirkmechanismus
Sodium Diethyldithiocarbamate-d10 exerts its effects primarily through its metal-chelating properties. It binds to metal ions such as copper, iron, and zinc, forming stable complexes. This chelation inhibits the activity of metal-dependent enzymes, such as superoxide dismutase, leading to various biological effects . The compound also induces oxidative stress by disrupting the redox balance within cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Dimethyldithiocarbamate: Similar in structure but with methyl groups instead of ethyl groups.
Zinc Diethyldithiocarbamate: Contains zinc instead of sodium.
Ammonium Pyrrolidinedithiocarbamate: Contains an ammonium ion and a pyrrolidine ring.
Uniqueness
Sodium Diethyldithiocarbamate-d10 is unique due to its deuterated form, which makes it particularly useful in nuclear magnetic resonance (NMR) studies. Its ability to form stable complexes with a wide range of metal ions also sets it apart from other dithiocarbamates .
Eigenschaften
Molekularformel |
C5H10NNaS2 |
|---|---|
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
sodium;N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C5H11NS2.Na/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1/i1D3,2D3,3D2,4D2; |
InChI-Schlüssel |
IOEJYZSZYUROLN-MFMGRUKYSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)[S-])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Kanonische SMILES |
CCN(CC)C(=S)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


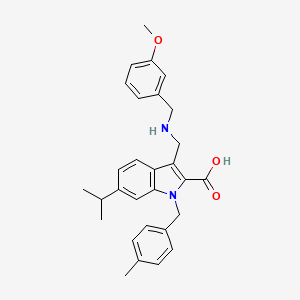

![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)


![5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-](/img/structure/B12401228.png)
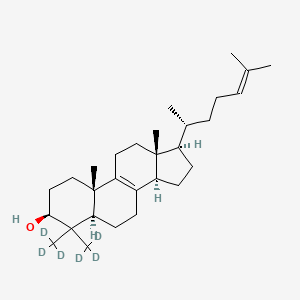
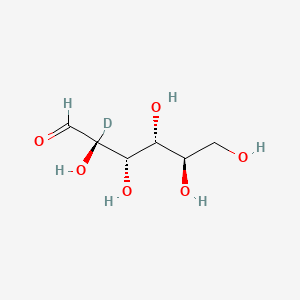

![5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)
